molecular formula C15H12INO5 B302985 5-Hydroxy-2-{[(4-iodophenoxy)acetyl]amino}benzoic acid

5-Hydroxy-2-{[(4-iodophenoxy)acetyl]amino}benzoic acid

Cat. No. B302985
M. Wt: 413.16 g/mol
InChI Key: WAJJDANYZUPTLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-2-{[(4-iodophenoxy)acetyl]amino}benzoic acid, also known as IAABA, is a chemical compound that has been studied for its potential use in scientific research. IAABA is a derivative of 5-hydroxytryptamine (5-HT), a neurotransmitter that plays a role in regulating mood, appetite, and sleep.

Mechanism of Action

5-Hydroxy-2-{[(4-iodophenoxy)acetyl]amino}benzoic acid binds selectively to the 5-HT1B receptor and can be labeled with a radioactive isotope such as carbon-11 or fluorine-18 for PET imaging studies. The binding of 5-Hydroxy-2-{[(4-iodophenoxy)acetyl]amino}benzoic acid to the 5-HT1B receptor can be used to visualize the distribution and density of these receptors in the brain.
Biochemical and Physiological Effects:
5-Hydroxy-2-{[(4-iodophenoxy)acetyl]amino}benzoic acid has been shown to have high affinity and selectivity for the 5-HT1B receptor in vitro and in vivo. It has also been shown to have good brain penetration and to bind specifically to the 5-HT1B receptor in the brain.

Advantages and Limitations for Lab Experiments

The use of 5-Hydroxy-2-{[(4-iodophenoxy)acetyl]amino}benzoic acid as a radioligand for PET imaging studies of the 5-HT1B receptor has several advantages, including its high affinity and selectivity for the receptor, good brain penetration, and specific binding to the receptor in the brain. However, there are also limitations to its use, including the need for specialized equipment and expertise for PET imaging studies, as well as the potential for non-specific binding to other receptors.

Future Directions

There are several potential future directions for research on 5-Hydroxy-2-{[(4-iodophenoxy)acetyl]amino}benzoic acid and its use as a radioligand for PET imaging studies of the 5-HT1B receptor. These include further optimization of the synthesis method to improve yield and purity, development of new radioligands with improved properties, and exploration of the role of the 5-HT1B receptor in neuropsychiatric disorders. Additionally, 5-Hydroxy-2-{[(4-iodophenoxy)acetyl]amino}benzoic acid could be used in combination with other radioligands to study the interactions between different neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of 5-Hydroxy-2-{[(4-iodophenoxy)acetyl]amino}benzoic acid involves the reaction of 5-hydroxy-2-aminobenzoic acid with 4-iodophenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified through recrystallization.

Scientific Research Applications

5-Hydroxy-2-{[(4-iodophenoxy)acetyl]amino}benzoic acid has been studied for its potential use as a radioligand in positron emission tomography (PET) imaging studies of the serotonin 5-HT1B receptor in the brain. This receptor has been implicated in several neuropsychiatric disorders such as depression, anxiety, and addiction.

properties

Product Name

5-Hydroxy-2-{[(4-iodophenoxy)acetyl]amino}benzoic acid

Molecular Formula

C15H12INO5

Molecular Weight

413.16 g/mol

IUPAC Name

5-hydroxy-2-[[2-(4-iodophenoxy)acetyl]amino]benzoic acid

InChI

InChI=1S/C15H12INO5/c16-9-1-4-11(5-2-9)22-8-14(19)17-13-6-3-10(18)7-12(13)15(20)21/h1-7,18H,8H2,(H,17,19)(H,20,21)

InChI Key

WAJJDANYZUPTLP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OCC(=O)NC2=C(C=C(C=C2)O)C(=O)O)I

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=C(C=C(C=C2)O)C(=O)O)I

Origin of Product

United States

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